An In-depth Technical Guide to 3-Ethylbenzothiazolium Bromide (CAS 32446-47-2)
An In-depth Technical Guide to 3-Ethylbenzothiazolium Bromide (CAS 32446-47-2)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 3-Ethylbenzothiazolium Bromide, a versatile heterocyclic organic compound with significant applications in various scientific fields. This document details its chemical and physical properties, outlines experimental protocols for its synthesis and application, and explores its role in relevant biological signaling pathways.
Core Chemical and Physical Properties
3-Ethylbenzothiazolium Bromide is a quaternary ammonium salt characterized by a benzothiazole core structure. This imparts unique chemical reactivity and utility in various chemical and biological applications.
| Property | Value | Source(s) |
| CAS Number | 32446-47-2 | [1][2][3] |
| Molecular Formula | C₉H₁₀BrNS | [2][4][5] |
| Molecular Weight | 244.15 g/mol | [2][4][5] |
| Appearance | White to almost white crystalline powder | [1] |
| Melting Point | 205-207 °C | [1] |
| Purity | ≥98% | [1][6] |
Spectroscopic Data
Spectroscopic analysis is crucial for the structural elucidation and confirmation of 3-Ethylbenzothiazolium Bromide.
| Spectroscopic Data | Description |
| ¹H NMR | The proton NMR spectrum provides information on the chemical environment of the hydrogen atoms in the molecule. A publicly available ¹H NMR spectrum for 3-Ethylbenzothiazolium Bromide can be found on ChemicalBook.[7] |
| ¹³C NMR | Carbon-13 NMR spectroscopy is used to determine the number of non-equivalent carbon atoms and their electronic environments. While a specific spectrum for this compound is not readily available in public databases, related structures have been characterized. |
| Infrared (IR) Spectroscopy | IR spectroscopy helps identify the functional groups present in the molecule. While a specific IR spectrum for 3-Ethylbenzothiazolium Bromide is not provided in the search results, related compounds show characteristic peaks for aromatic C-H, C=N, and C-S bonds. |
| Mass Spectrometry (MS) | Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound. High-resolution mass spectrometry would confirm the elemental composition. |
Experimental Protocols
Synthesis of 3-Ethylbenzothiazolium Bromide
A general and widely used method for the synthesis of N-alkylbenzothiazolium halides involves the direct quaternization of a benzothiazole derivative with an alkyl halide. While a specific detailed protocol for 3-Ethylbenzothiazolium Bromide was not found in the immediate search results, a standard procedure can be extrapolated from the synthesis of similar compounds.
General Procedure:
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Reactants: Benzothiazole and ethyl bromide are the primary reactants.
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Solvent: A suitable polar aprotic solvent such as acetonitrile or N,N-dimethylformamide (DMF) is typically used.
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Reaction Conditions: The reaction mixture is heated under reflux for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
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Work-up: Upon completion, the reaction mixture is cooled, and the product is precipitated by the addition of a non-polar solvent like diethyl ether.
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Purification: The resulting solid is collected by filtration, washed with the non-polar solvent to remove any unreacted starting materials, and can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/ether).
Application as a Fluorescent Probe
Benzothiazolium salts are known to exhibit fluorescence and are used as probes in biological systems. The following is a general protocol for utilizing a benzothiazole-based fluorescent probe for cellular imaging.
Protocol for Cellular Imaging:
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Cell Culture: Plate cells (e.g., HeLa or HEK293T) in a suitable culture dish (e.g., a glass-bottom dish for microscopy) and allow them to adhere overnight in a CO₂ incubator at 37°C.
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Probe Preparation: Prepare a stock solution of 3-Ethylbenzothiazolium Bromide in a biocompatible solvent like dimethyl sulfoxide (DMSO).
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Cell Staining: Dilute the stock solution to the desired working concentration in a serum-free cell culture medium. Remove the old medium from the cells and add the probe-containing medium.
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Incubation: Incubate the cells with the fluorescent probe for a specific period (e.g., 15-30 minutes) at 37°C.
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Washing: After incubation, wash the cells with phosphate-buffered saline (PBS) to remove the excess probe.
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Imaging: Image the stained cells using a fluorescence microscope with appropriate excitation and emission filters.
Enzyme Inhibition Assay
Benzothiazole derivatives have been investigated for their potential as enzyme inhibitors. A general protocol for an enzyme inhibition assay is provided below.
General Enzyme Inhibition Assay Protocol:
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Reagents and Buffers: Prepare a suitable buffer solution for the specific enzyme being assayed. Prepare stock solutions of the enzyme, the substrate, and the inhibitor (3-Ethylbenzothiazolium Bromide) in the appropriate buffer or solvent.
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Assay Setup: In a microplate, add the buffer, the enzyme solution, and varying concentrations of the inhibitor. A control well without the inhibitor should be included.
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Pre-incubation: Pre-incubate the enzyme with the inhibitor for a defined period to allow for binding.
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Reaction Initiation: Initiate the enzymatic reaction by adding the substrate to all wells.
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Measurement: Measure the enzyme activity by monitoring the formation of the product or the depletion of the substrate over time using a suitable detection method (e.g., spectrophotometry, fluorimetry).
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Data Analysis: Plot the enzyme activity as a function of the inhibitor concentration to determine the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition of the enzyme activity).
Signaling Pathway Involvement
Benzothiazole derivatives have been shown to modulate the activity of key signaling pathways implicated in diseases such as cancer.
STAT3 Signaling Pathway
The Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that plays a crucial role in cell growth, proliferation, and survival. Aberrant STAT3 signaling is a hallmark of many cancers. Certain benzothiazole derivatives have been identified as inhibitors of the STAT3 signaling pathway.
Caption: Inhibition of the STAT3 signaling pathway by a benzothiazole derivative.
PI3K/AKT Signaling Pathway
The Phosphoinositide 3-kinase (PI3K)/AKT signaling pathway is another critical pathway that regulates cell survival, growth, and proliferation. Dysregulation of this pathway is also frequently observed in cancer. Some benzothiazole-containing compounds have demonstrated the ability to inhibit this pathway.
Caption: Inhibition of the PI3K/AKT signaling pathway by a benzothiazole derivative.
Experimental Workflow Diagram
The following diagram illustrates a general workflow for the synthesis and subsequent biological evaluation of 3-Ethylbenzothiazolium Bromide.
Caption: General experimental workflow for 3-Ethylbenzothiazolium Bromide.
References
- 1. 32446-47-2 3-Ethylbenzothiazolium Bromide AKSci X3468 [aksci.com]
- 2. scbt.com [scbt.com]
- 3. 3-ETHYLBENZOTHIAZOLIUM BROMIDE | 32446-47-2 [chemicalbook.com]
- 4. 32446-47-2[3-ethyl-1,3-benzothiazol-3-ium,bromide]- Acmec Biochemical [acmec.com.cn]
- 5. Ethyl benzothiazolium bromide | C9H10BrNS | CID 68772949 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 3-Ethylbenzothiazolium Bromide | 32446-47-2 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 7. 3-ETHYLBENZOTHIAZOLIUM BROMIDE(32446-47-2) 1H NMR spectrum [chemicalbook.com]
